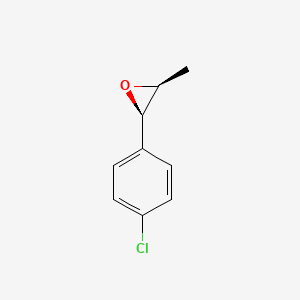

(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane |

InChI |

InChI=1S/C9H9ClO/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9H,1H3/t6-,9+/m0/s1 |

InChI Key |

ULTCUVAEPPZZLR-IMTBSYHQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](O1)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CC1C(O1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Stereochemistry and Configurational Analysis of 2s,3s 2 4 Chlorophenyl 3 Methyloxirane

Fundamental Principles of Chirality and Stereoisomerism

(2S,3S)-2-(4-chlorophenyl)-3-methyloxirane is a chiral molecule due to the presence of two stereogenic centers: the carbon atom at position 2 (C2), which is bonded to the 4-chlorophenyl group, and the carbon atom at position 3 (C3), which is bonded to the methyl group. The presence of these two distinct chiral centers gives rise to a set of stereoisomers—molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms. For a molecule with 'n' distinct chiral centers, a maximum of 2n stereoisomers can exist. In this case, with n=2, there are four possible stereoisomers. youtube.comlibretexts.org

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com They possess identical physical properties (e.g., melting point, boiling point) in an achiral environment but differ in their interaction with plane-polarized light (optical activity) and other chiral entities. The enantiomer of this compound is formed by inverting the configuration at both chiral centers, resulting in (2R,3R)-2-(4-chlorophenyl)-3-methyloxirane. These two molecules relate to each other as a left hand does to a right hand.

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orgmasterorganicchemistry.com This relationship occurs when a molecule has two or more stereocenters and at least one, but not all, of these centers differs between the two isomers. Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows them to be separated by standard laboratory techniques like chromatography.

For 2-(4-chlorophenyl)-3-methyloxirane, the diastereomers of the (2S,3S) isomer are (2R,3S)-2-(4-chlorophenyl)-3-methyloxirane and (2S,3R)-2-(4-chlorophenyl)-3-methyloxirane. These isomers are also known as the cis-isomers, where the 4-chlorophenyl and methyl groups are on the same side of the oxirane ring plane. The (2S,3S) and (2R,3R) enantiomeric pair are the trans-isomers, with these substituent groups on opposite sides.

| Stereoisomer | Relationship to (2S,3S) Isomer | Relative Stereochemistry |

|---|---|---|

| (2R,3R) | Enantiomer | trans |

| (2R,3S) | Diastereomer | cis |

| (2S,3R) | Diastereomer | cis |

Assignment and Confirmation of Absolute Configuration

Determining the precise three-dimensional arrangement of atoms—the absolute configuration—at each chiral center is a critical task in stereochemistry. For this compound, this involves unambiguously assigning the 'S' configuration to C2 and the 'S' configuration to C3. This assignment relies on sophisticated spectroscopic techniques that can probe the molecule's spatial characteristics.

Modern spectroscopic methods provide powerful tools for both relative and absolute configurational assignment, moving beyond simple structural identification.

While standard 1D 1H and 13C NMR spectroscopy confirms the connectivity of a molecule, advanced NMR techniques are required to elucidate its stereochemistry.

Nuclear Overhauser Effect (NOE) Spectroscopy: The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. rsc.org Techniques like 1D NOE difference spectroscopy, 2D NOESY (Nuclear Overhauser Effect Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are invaluable for determining the relative stereochemistry of diastereomers. huji.ac.ilresearchgate.net

For 2-(4-chlorophenyl)-3-methyloxirane, NOE experiments can distinguish between the cis and trans isomers. In the case of the trans isomer, this compound, the proton at C2 and the methyl group protons at C3 are on opposite faces of the rigid three-membered ring. Therefore, a very weak or absent NOE/ROE correlation is expected between them. Conversely, in the cis diastereomers ((2S,3R) and (2R,3S)), these groups are on the same face of the ring, leading to a significantly stronger and readily observable NOE/ROE cross-peak. semanticscholar.org

Chiral Derivatizing and Solvating Agents: To distinguish between enantiomers like (2S,3S) and (2R,3R) using NMR, a chiral auxiliary is often employed.

Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents, such as Mosher's acid, that react with the analyte to form a covalent bond, converting the pair of enantiomers into a pair of diastereomers. wikipedia.orgnih.govchemeurope.com These newly formed diastereomers have distinct NMR spectra, allowing for their differentiation and quantification.

Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. acs.org This interaction creates a chiral environment around each enantiomer, causing their chemically equivalent protons to become magnetically non-equivalent and appear as separate signals in the 1H NMR spectrum.

| Isomer Type | Specific Isomers | Spatial Proximity of H at C2 and CH3 at C3 | Expected NOE/ROE Signal Intensity |

|---|---|---|---|

| trans | (2S,3S) and (2R,3R) | Distant (opposite faces) | Weak or Absent |

| cis | (2S,3R) and (2R,3S) | Close (same face) | Strong |

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. It is a definitive method for determining the absolute configuration of enantiomers. msu.edu Enantiomers produce ECD spectra that are perfect mirror images of one another, exhibiting opposite signals (known as Cotton effects). nih.gov

The absolute configuration of this compound can be determined by comparing its experimentally measured ECD spectrum with a theoretically predicted spectrum. This process involves:

Experimental Measurement: An enantiomerically pure sample of the oxirane is dissolved in a suitable solvent, and its ECD spectrum is recorded. The 4-chlorophenyl group acts as a chromophore, which is essential for observing an ECD signal in the UV region.

Computational Prediction: The three-dimensional structure of one enantiomer, for example, the (2S,3S) isomer, is modeled. Quantum-mechanical calculations, most commonly Time-Dependent Density Functional Theory (TD-DFT), are then used to predict the ECD spectrum for this specific, known absolute configuration. researchgate.netrsc.orgresearchgate.netnih.gov

Comparison and Assignment: The experimental spectrum is compared to the calculated spectrum. If the signs and shapes of the Cotton effects in the experimental spectrum match those of the spectrum calculated for the (2S,3S) configuration, then the absolute configuration of the sample is confirmed as (2S,3S). If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite (2R,3R) configuration. unipi.itnih.gov

| Scenario | Result of Comparison | Conclusion |

|---|---|---|

| Experimental spectrum of unknown enantiomer matches the TD-DFT calculated spectrum for the (2S,3S) configuration. | Positive Match | The absolute configuration is (2S,3S). |

| Experimental spectrum of unknown enantiomer is a mirror image of the TD-DFT calculated spectrum for the (2S,3S) configuration. | Mirror Image | The absolute configuration is (2R,3R). |

Spectroscopic Methods for Stereochemical Elucidation

X-ray Crystallography of Derivatives

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.netnih.gov The technique relies on the phenomenon of anomalous dispersion, where the presence of a sufficiently heavy atom in the crystal lattice causes small but measurable differences between the intensities of Bijvoet pairs of reflections (hkl and -h-k-l). researchgate.net

For this compound, which may be an oil or low-melting solid, direct crystallization can be challenging. A common strategy is to convert the molecule into a crystalline derivative. This can be achieved by reacting the epoxide with a chiral reagent of known absolute configuration, forming a diastereomer whose structure can be more readily analyzed. Alternatively, ring-opening of the oxirane with a nucleophile can introduce functional groups that facilitate crystallization and may also incorporate a heavier atom to enhance the anomalous scattering effect.

The presence of the chlorine atom in the 4-chlorophenyl group is advantageous for XRD analysis. While traditionally atoms like bromine or iodine were preferred, modern diffractometers and computational methods, such as the calculation of the Flack parameter, allow for the reliable determination of absolute configuration using the anomalous scattering from a chlorine or even just an oxygen atom, provided the crystal quality is high. mit.edu The analysis confirms the relative configuration of all stereocenters and, by referencing the known configuration of a part of the molecule or through anomalous dispersion, establishes the absolute configuration of the entire structure. thieme-connect.de

Computational Approaches to Absolute Configuration Determination

In cases where suitable crystals for XRD cannot be obtained, computational methods provide a powerful alternative for assigning the absolute configuration by correlating calculated chiroptical properties with experimental measurements. researchgate.net

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become standard tools for predicting the chiroptical properties of molecules, including optical rotation (OR) and electronic circular dichroism (ECD) spectra. researchgate.netnih.gov

The process involves:

Modeling : The 3D structure of one enantiomer, for example, this compound, is built in silico.

Calculation : Using a selected functional (e.g., B3LYP) and basis set, the specific rotation at a specific wavelength (commonly the sodium D-line, 589 nm) is calculated. researchgate.netsns.it Furthermore, TD-DFT is used to compute the ECD spectrum by determining the excitation energies and corresponding rotatory strengths for the lowest-energy electronic transitions. nih.govresearchgate.net

Comparison : The calculated OR value and simulated ECD spectrum are then compared to the experimental data obtained from a sample of the synthesized compound. A match between the sign of the calculated and experimental optical rotation, and a good agreement between the shapes of the calculated and experimental ECD curves, allows for the confident assignment of the absolute configuration. researchgate.netmdpi.com

The choice of functional and basis set, as well as the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), can significantly impact the accuracy of the prediction. sns.itresearchgate.netnsf.gov

| Parameter | Description | Typical DFT Method |

| Optical Rotation ([α]D) | The angle of rotation of plane-polarized light at 589 nm. The sign (+ or -) is crucial for distinguishing enantiomers. | B3LYP/aug-cc-pVDZ |

| ECD Spectrum | A plot of the difference in absorption of left and right circularly polarized light versus wavelength. The pattern of positive and negative Cotton effects is a unique fingerprint of a chiral molecule. | TD-DFT/B3LYP/6-31+G* |

| Excitation Energy (eV) | The energy required to promote an electron to a higher energy molecular orbital, corresponding to a specific wavelength in the ECD spectrum. | TD-DFT |

| Rotatory Strength (R) | The intensity and sign of a band in the ECD spectrum. | TD-DFT |

This interactive table outlines the key parameters in computational chiroptical analysis.

The accuracy of any computational prediction of chiroptical properties is critically dependent on identifying the correct ensemble of low-energy conformers of the molecule in solution. uantwerpen.be Molecules are not static but exist as a dynamic equilibrium of multiple conformations.

For this compound, the primary conformational flexibility arises from the rotation about the single bond connecting the phenyl ring to the oxirane ring. A potential energy surface (PES) scan is performed by systematically rotating this bond to identify all stable conformers (energy minima). nih.govmendeley.comresearchgate.net

Enantiomeric Purity Assessment Methodologies

Assessing the enantiomeric purity, often expressed as enantiomeric excess (% ee), is essential in the synthesis and application of chiral compounds. Chiral chromatography is the most widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating enantiomers, enabling the accurate determination of their relative proportions in a mixture. csfarmacie.cz The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral environment, most commonly a chiral stationary phase (CSP). nih.gov

A validated chiral HPLC method for this compound would allow for the precise quantification of the (2S,3S) enantiomer and its (2R,3R) counterpart. The method development process involves screening various CSPs and mobile phase compositions to achieve baseline separation of the two enantiomeric peaks. sigmaaldrich.combanglajol.info

The core of chiral HPLC is the chiral stationary phase (CSP), which is a chiral selector immobilized on a solid support (typically silica (B1680970) gel). eijppr.com The separation of enantiomers occurs because they form transient, diastereomeric complexes with the CSP that have different association energies, leading to different retention times on the column. eijppr.com

For a compound like this compound, polysaccharide-based CSPs are often a successful first choice. These CSPs, derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on silica, offer a broad range of applicability for many types of chiral compounds. nih.govmdpi.com

The chiral recognition mechanism on a polysaccharide CSP is complex and can involve a combination of interactions:

π-π interactions : Between the 4-chlorophenyl ring of the analyte and aromatic groups on the CSP.

Hydrogen bonding : Involving the oxirane oxygen atom.

Dipole-dipole interactions .

Steric hindrance : Where one enantiomer fits more favorably into the chiral grooves or cavities on the surface of the CSP than the other. sigmaaldrich.com

The choice of mobile phase (e.g., normal phase like hexane/isopropanol or reversed-phase like acetonitrile/water) plays a crucial role in modulating these interactions and achieving optimal separation. hplc.eu

| CSP Type | Selector Example | Potential Interactions with Analyte | Typical Mobile Phase Mode |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | π-π, Hydrogen Bonding, Steric | Normal Phase, Polar Organic |

| Pirkle-type (π-acid/π-base) | N-(3,5-Dinitrobenzoyl)-D-phenylglycine | π-π (π-acceptor/donor) | Normal Phase |

| Cyclodextrin-based | β-Cyclodextrin derivatives | Inclusion complexation, Hydrogen Bonding | Reversed Phase |

| Macrocyclic antibiotic | Teicoplanin or Vancomycin | Multiple (H-bonding, ionic, steric) | Reversed Phase, Polar Ionic |

This interactive table summarizes common CSPs and their interaction mechanisms relevant for separating chiral compounds.

Diastereomeric Derivatization for Enhanced Separation

One of the classical and effective strategies for the analysis of enantiomers is their conversion into a mixture of diastereomers through reaction with a chiral derivatizing agent (CDA). wikipedia.org This indirect method allows for the separation and quantification of the resulting diastereomers using standard achiral chromatographic techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). researchgate.net

The underlying principle is that the reaction of a racemic mixture of (2R,3R)- and this compound with a single enantiomer of a chiral derivatizing agent will produce two distinct diastereomeric products. These diastereomers, having different physical and chemical properties, will exhibit different retention times on a chromatographic column, allowing for their separation and quantification. researchgate.net

Commonly used chiral derivatizing agents for epoxides often target the oxirane ring opening. For instance, chiral amines or alcohols can react with the epoxide to form amino alcohol or ether derivatives. The choice of the derivatizing agent is crucial and depends on factors such as reaction kinetics, yield, and the stability of the resulting diastereomers. gcms.cz For example, reagents like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) can be used to form diastereomeric esters, which are often well-resolved by chromatography. wikipedia.org

Table 1: Examples of Chiral Derivatizing Agents and Their Application

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted in Substrate | Resulting Diastereomer | Analytical Technique |

| (R)-(-)-α-Methylbenzylamine | Epoxide | β-Amino alcohol | HPLC, GC |

| (S)-(+)-Mosher's acid chloride | Hydroxyl (after epoxide opening) | Ester | HPLC, NMR |

| (1R)-(-)-Menthyl chloroformate | Hydroxyl (after epoxide opening) | Carbonate | HPLC, GC |

This table provides illustrative examples of chiral derivatizing agents and is not based on specific experimental data for this compound.

The success of this method hinges on several key requirements: the chiral derivatizing agent must be of high enantiomeric purity, the reaction should proceed to completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other), and the resulting diastereomers must be stable under the analytical conditions.

Gas Chromatography (GC) with Chiral Columns

Direct enantioselective gas chromatography offers a powerful and efficient method for the separation of volatile chiral compounds without the need for prior derivatization. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times.

For the analysis of epoxides like this compound, cyclodextrin-based chiral stationary phases are particularly effective. nih.govresearchgate.net Cyclodextrins are cyclic oligosaccharides that have a chiral cavity. Derivatization of the hydroxyl groups on the cyclodextrin (B1172386) rim with various functional groups enhances their enantioselective recognition capabilities. chemicke-listy.cz

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The stability of these complexes is influenced by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the cyclodextrin cavity. researchgate.net The enantiomer that forms the more stable complex will have a longer retention time on the column.

Table 2: Hypothetical GC Separation Data for 2-(4-chlorophenyl)-3-methyloxirane Enantiomers on a Chiral Column

| Enantiomer | Retention Time (min) on a β-cyclodextrin based CSP |

| (2R,3R)-2-(4-chlorophenyl)-3-methyloxirane | 15.2 |

| This compound | 15.8 |

This data is hypothetical and serves to illustrate the expected outcome of a chiral GC separation. Actual retention times would depend on the specific column and analytical conditions.

The resolution of the enantiomers can be optimized by adjusting various chromatographic parameters, including the type of chiral stationary phase, column temperature, carrier gas flow rate, and the temperature program. gcms.cz Generally, lower temperatures enhance the stability differences of the diastereomeric complexes, leading to better separation.

Nuclear Magnetic Resonance (NMR) with Chiral Auxiliary Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the stereochemical analysis of chiral molecules. While enantiomers are indistinguishable in an achiral solvent, their NMR spectra can be resolved in the presence of a chiral auxiliary reagent. These reagents create a chiral environment, causing the enantiomers to have different chemical shifts. nih.gov

There are two main types of chiral auxiliary reagents used in NMR:

Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the analyte through non-covalent interactions. This results in small, but often measurable, differences in the chemical shifts of the corresponding nuclei in the two enantiomers. bates.edu

Chiral Derivatizing Agents (CDAs): As discussed previously, CDAs react with the analyte to form stable diastereomers. In NMR, the spectra of these diastereomers will show distinct signals for the corresponding protons and carbons, allowing for their quantification. wikipedia.org

For a compound like this compound, a chiral auxiliary can interact with the molecule, for instance, through coordination with the oxygen atom of the oxirane ring. This interaction leads to a differential shielding or deshielding of the nearby protons, resulting in separate signals for the two enantiomers.

A common approach is to use Mosher's acid or its derivatives to form diastereomeric esters. By analyzing the ¹H NMR spectrum of the resulting mixture, the enantiomeric excess can be determined by integrating the signals of specific protons that are well-resolved for each diastereomer. libretexts.org Furthermore, by comparing the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed stereocenter, the absolute configuration of the original alcohol (formed by ring-opening of the epoxide) can often be determined. libretexts.org

Table 3: Illustrative ¹H NMR Chemical Shift Differences (Δδ) for a Diastereomeric Derivative of a Ring-Opened 2-(4-chlorophenyl)-3-methyloxirane

| Proton | Chemical Shift (ppm) for (S)-CDA Derivative | Chemical Shift (ppm) for (R)-CDA Derivative | Δδ (δS - δR) (ppm) |

| H-2 | 4.85 | 4.80 | +0.05 |

| H-3 | 3.10 | 3.18 | -0.08 |

| Methyl Protons | 1.25 | 1.30 | -0.05 |

This table presents hypothetical data to illustrate the principle of using chiral derivatizing agents in NMR for configurational analysis. The signs of the Δδ values are crucial for assigning the absolute configuration based on established models.

The magnitude of the induced chemical shift differences depends on the nature of the chiral auxiliary, the solvent, and the temperature. The use of high-field NMR spectrometers is often advantageous for resolving small chemical shift differences. nih.gov

Stereoselective Synthesis of 2s,3s 2 4 Chlorophenyl 3 Methyloxirane

Asymmetric Epoxidation Strategies

Asymmetric epoxidation involves the conversion of a prochiral alkene, in this case, (E)- or (Z)-1-(4-chlorophenyl)prop-1-ene, into a single enantiomer of the corresponding epoxide. This is achieved using a chiral catalyst or reagent that influences the facial selectivity of the oxygen transfer to the double bond.

Sharpless Asymmetric Epoxidation and Related Methodologies

The Sharpless Asymmetric Epoxidation is a cornerstone of stereoselective synthesis, renowned for its ability to produce 2,3-epoxyalcohols with very high enantioselectivity from primary and secondary allylic alcohols. wikipedia.orgorganic-chemistry.org The strict substrate requirement for an allylic alcohol means that (E)-1-(4-chlorophenyl)prop-1-ene is not a direct substrate. However, this methodology can be applied to a structurally related allylic alcohol, which can then be converted to the target oxirane in subsequent steps.

A pertinent example is the synthesis of (2S,3S)-2,3-Epoxy-3-(3-chlorophenyl)-1-propanol. nih.gov In this synthesis, the allylic alcohol, 3-chlorocinnamyl alcohol, is treated with a catalytic system composed of titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand. The oxygen atom is delivered by an oxidant, such as cumene (B47948) hydroperoxide or tert-butyl hydroperoxide (TBHP). wikipedia.orgnih.gov The choice between diethyl L-(+)-tartrate or diethyl D-(−)-tartrate dictates which face of the alkene is epoxidized, allowing for predictable access to either enantiomer of the epoxy alcohol product. harvard.edu

To obtain the (2S,3S) configuration of the final target, (2S,3S)-2-(4-chlorophenyl)-3-methyloxirane, one would start with the corresponding allylic alcohol, (E)-1-(4-chlorophenyl)prop-2-en-1-ol. After the Sharpless epoxidation to form the (2S,3S)-epoxy alcohol, the primary alcohol group would need to be chemically removed. This could be achieved through a two-step sequence, for instance, by converting the alcohol to a tosylate or other good leaving group, followed by reduction with a hydride source like lithium aluminium hydride.

Table 1: Representative Sharpless Asymmetric Epoxidation

| Substrate | Chiral Ligand | Oxidant | Product | Enantiomeric Excess (ee) |

|---|

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, making it directly applicable to the synthesis of the target molecule from its corresponding alkene precursor. openochem.orgwikipedia.org This reaction utilizes a chiral manganese-salen complex as the catalyst and typically employs a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach) or m-chloroperbenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org

The stereochemical outcome is determined by the chirality of the salen ligand. For the synthesis of this compound, the precursor (Z)-1-(4-chlorophenyl)prop-1-ene would be the ideal substrate, as the Jacobsen-Katsuki epoxidation generally proceeds with high enantioselectivity for cis-disubstituted alkenes. wikipedia.orgorganic-chemistry.org The catalyst directs the oxygen atom to one face of the double bond. Using the (R,R)-enantiomer of the Jacobsen catalyst with a cis-alkene typically yields the (S,S)-epoxide.

Research on analogous substrates, such as (E)-1-phenyl-1-propene, has shown modest enantioselectivity (around 50% ee), while (Z)-olefins can achieve higher selectivities in the range of 68-72% ee with certain Katsuki-type catalysts. researchgate.net The efficiency and selectivity can be influenced by factors such as the specific structure of the salen ligand, the presence of axial donor ligands (like N-methylmorpholine N-oxide, NMO), and the reaction temperature. researchgate.netpitt.edu

Table 2: Representative Jacobsen-Katsuki Epoxidation

| Substrate | Catalyst | Oxidant | Enantiomeric Excess (ee) |

|---|---|---|---|

| (Z)-Stilbene | (R,R)-Jacobsen's Catalyst | NaOCl | >97% |

| (E)-1-Phenyl-1-propene | Chiral Mn-Salen Complex | NaOCl | 50% researchgate.net |

Shi Epoxidation

The Shi epoxidation is a notable organocatalytic method for asymmetric epoxidation, avoiding the use of transition metals. organic-chemistry.orgwikipedia.org The reaction employs a chiral ketone, typically derived from D-fructose, as the catalyst and a potassium peroxymonosulfate (B1194676) salt (Oxone) as the primary oxidant. wikipedia.orgnrochemistry.com The active oxidizing species is a chiral dioxirane (B86890) generated in situ from the ketone and Oxone. organic-chemistry.org

This method is particularly effective for trans-disubstituted and trisubstituted alkenes, making (E)-1-(4-chlorophenyl)prop-1-ene a suitable precursor for this compound. wikipedia.org The fructose-derived catalyst, often referred to as the Shi catalyst, is known to produce (R,R)-epoxides from trans-alkenes. wikipedia.org To synthesize the desired (2S,3S)-enantiomer, the catalyst derived from L-sorbose (the enantiomer of the standard Shi catalyst) would be required.

High enantioselectivities, often exceeding 90%, have been reported for various trans-alkenes. For instance, the epoxidation of trans-β-methylstyrene, a close structural analog of the required precursor, proceeds with high yield and enantioselectivity (90-92% ee) under optimized pH conditions. organic-chemistry.org The reaction is typically run in a buffered, biphasic solvent system to maintain the optimal pH for catalyst activity and stability. organic-chemistry.org

Table 3: Representative Shi Epoxidation

| Substrate | Catalyst | Oxidant | Enantiomeric Excess (ee) |

|---|---|---|---|

| trans-β-Methylstyrene | D-Fructose-derived ketone | Oxone | 90-92% organic-chemistry.org |

Stereoselective Epoxidation of Precursor Alkenes (e.g., m-CPBA-mediated)

The epoxidation of an alkene with a peroxy acid such as meta-chloroperbenzoic acid (m-CPBA) is a highly reliable and stereospecific reaction. masterorganicchemistry.com The reaction proceeds via a concerted mechanism, resulting in syn-addition of the oxygen atom to the double bond. This means that a (Z)-alkene will give a cis-epoxide, and an (E)-alkene will give a trans-epoxide. masterorganicchemistry.com

However, when applied to a simple prochiral alkene like (E)-1-(4-chlorophenyl)prop-1-ene, m-CPBA alone will produce a racemic mixture of (2R,3R)- and this compound, as the oxidant can attack either face of the planar alkene with equal probability.

To achieve stereoselectivity (i.e., to favor the formation of one enantiomer over the other), a chiral element must be present in the substrate. This is known as substrate-controlled diastereoselective epoxidation. This involves modifying the alkene precursor to include a chiral auxiliary. This auxiliary sterically blocks one face of the alkene, directing the incoming m-CPBA to the more accessible face.

For example, the alkene precursor could be derived from a chiral alcohol or amine, forming an ester or amide that holds the chiral auxiliary in a fixed conformation relative to the double bond. Research has shown that chiral oxazolidinones attached to an enecarbamate system can direct epoxidation with high diastereoselectivity. nih.gov Similarly, allylic alcohols can be epoxidized with high diastereoselectivity due to intramolecular hydrogen bonding between the hydroxyl group and the peroxy acid, which directs the oxidant to the syn-face. organic-chemistry.org After the diastereoselective epoxidation, the chiral auxiliary is cleaved to yield the enantiomerically enriched epoxide.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, or terpenes, as starting materials. wikipedia.org This approach leverages the pre-existing stereocenters of the starting material to construct the target molecule, avoiding the need for an asymmetric catalysis step.

Derivation from Natural Products or Readily Available Chiral Precursors (e.g., amino acids)

The synthesis of this compound can be envisioned starting from a chiral α-amino acid, which possesses a defined stereocenter that can be used to establish the C3 stereocenter of the target epoxide. For example, D-Alanine, which has the (R) configuration, could serve as a precursor.

A plausible synthetic sequence could involve the following key transformations:

Diazotization: The amino group of D-alanine is converted into a hydroxyl group with retention of configuration using sodium nitrite (B80452) in acidic conditions. This would yield (R)-lactic acid.

Functional Group Manipulations: The carboxylic acid and alcohol of the lactic acid derivative would be protected. The carboxylic acid could then be reduced to a primary alcohol.

Chain Elongation: The primary alcohol could be converted to a leaving group and displaced with a 4-chlorophenyl organometallic reagent (e.g., a Grignard or organocuprate reagent) to form the C-C bond and install the aryl group.

Formation of the Epoxide: The remaining chiral secondary alcohol and the newly introduced carbon would be manipulated to form the epoxide. This could involve creating a double bond followed by epoxidation or converting the diol into the epoxide via formation of a leaving group at one alcohol and intramolecular nucleophilic attack by the other.

This strategy has been demonstrated in the synthesis of related amino epoxides and other chiral molecules from amino acid precursors. researchgate.netopenaccessjournals.com The key advantage is the direct transfer of chirality from an inexpensive, natural source to the final, more complex molecule.

Transformation of Chiral Chlorohydrins or Diols

The synthesis of enantiopure epoxides can be achieved through the intramolecular cyclization of corresponding chiral precursors, such as halohydrins or diols. This approach relies on the prior establishment of the required stereocenters in the acyclic precursor.

For the synthesis of this compound, a key precursor would be the chiral (2S,3S)-1-chloro-1-(4-chlorophenyl)propan-2-ol or the (2R,3S)-1-(4-chlorophenyl)propane-1,2-diol.

From Chiral Diols : The transformation of a vicinal diol into an epoxide is a common strategy. This typically involves a two-step process. First, one of the hydroxyl groups is selectively converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base promotes an intramolecular SN2 reaction (a Williamson ether synthesis), where the remaining hydroxyl group acts as a nucleophile, displacing the leaving group and forming the oxirane ring with inversion of configuration at the carbon bearing the leaving group. To obtain the (2S,3S) epoxide, the starting diol must have the appropriate stereochemistry, for example, a (2S,3R)-diol would be converted to the (2S,3S)-epoxide via activation of the C3 hydroxyl group.

From Chiral Chlorohydrins : A more direct route involves the dehydrohalogenation of a chiral chlorohydrin. Treatment of the appropriate chlorohydrin stereoisomer with a base facilitates the intramolecular displacement of the chloride by the adjacent hydroxyl group to yield the desired epoxide. The stereochemistry of the epoxide is directly determined by that of the starting chlorohydrin.

Kinetic Resolution Techniques

Kinetic resolution (KR) is a powerful method for separating a racemic mixture of chiral molecules. It operates on the principle that two enantiomers may react at different rates with a chiral catalyst or reagent, allowing for the isolation of the less reactive, unreacted enantiomer in high enantiomeric excess. The theoretical maximum yield for the resolved substrate in a standard kinetic resolution is 50%.

Enzyme-Catalyzed Hydrolytic Kinetic Resolution (HKR)

Enzymes are highly effective catalysts for kinetic resolutions due to their inherent stereoselectivity. In the context of epoxides, epoxide hydrolases or lipases are commonly employed. The Hydrolytic Kinetic Resolution (HKR) involves the enantioselective hydrolysis of one enantiomer of a racemic epoxide to its corresponding diol, leaving the unreacted epoxide enantiomer enriched.

The process for a racemic mixture of (2R,3R)- and this compound would involve an enzyme selectively catalyzing the ring-opening of one enantiomer, for instance, the (2R,3R) form, to produce the corresponding (2R,3R)-1-(4-chlorophenyl)propane-1,2-diol. This leaves the desired this compound unreacted and in high enantiomeric purity.

Organocatalytic Kinetic Resolution

In recent years, organocatalysis has emerged as a significant branch of asymmetric synthesis. Chiral small organic molecules can catalyze the kinetic resolution of epoxides through various reactions, such as ring-opening with different nucleophiles. The catalyst, by creating a chiral environment around the substrate, accelerates the reaction of one enantiomer over the other. While specific examples for 2-(4-chlorophenyl)-3-methyloxirane are not detailed, the general applicability of chiral phosphoric acids or tertiary amines in promoting enantioselective ring-opening reactions is well-established for various epoxide substrates.

Metal-Catalyzed Kinetic Resolution (e.g., Co(III) salen complexes)

Chiral metal complexes are highly efficient catalysts for the kinetic resolution of epoxides. Among the most successful are the chiral (salen)Co(III) complexes, particularly in the context of Hydrolytic Kinetic Resolution (HKR). nih.gov This method is renowned for its broad substrate scope, low catalyst loadings, and exceptionally high selectivity for terminal epoxides. nih.govnih.gov

The (salen)Co(III)-catalyzed HKR involves a cooperative bimetallic mechanism where two cobalt complexes participate in the rate- and stereoselectivity-determining step. nih.gov One Co(III) center acts as a Lewis acid, activating the epoxide, while the other delivers a hydroxide (B78521) nucleophile. nih.gov This dual activation model is responsible for the high degree of enantioselectivity observed. nih.gov For racemic 2-(4-chlorophenyl)-3-methyloxirane, the (S,S)-configured Co(III) salen catalyst would preferentially hydrolyze the (2R,3R)-enantiomer, allowing for the recovery of enantioenriched this compound.

| Catalyst | Substrate Type | Catalyst Loading (mol%) | Selectivity Factor (krel) | Result |

| (salen)Co(III)-OAc | Terminal Epoxides | 0.2 - 2.0 | >50 (often >200) | Recovered epoxide with ≥99% ee |

This table presents typical data for the HKR of terminal epoxides catalyzed by (salen)Co(III) complexes, illustrating the general effectiveness of the method. nih.gov

The catalyst can often be recovered and recycled multiple times without a significant loss of activity or enantioselectivity, adding to the practical appeal of this method. nih.gov

Dynamic Kinetic Resolution Methods

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of standard kinetic resolution. wikipedia.org In DKR, the racemic starting material is continuously racemized in situ while one enantiomer is selectively transformed into the product. This concurrent racemization allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. wikipedia.org

A successful DKR process requires a catalyst for rapid racemization of the starting material and a highly stereoselective catalyst for the resolution step, with the rate of racemization being equal to or greater than the rate of reaction of the faster-reacting enantiomer. For chiral alcohols, which can be precursors to epoxides, DKR is often achieved using a combination of a metal catalyst (e.g., a ruthenium complex) for racemization and an enzyme (e.g., a lipase) for stereoselective acylation. wikipedia.org This chemoenzymatic approach could be applied to a chlorohydrin precursor of this compound to produce a single enantiomer of an acylated chlorohydrin, which can then be converted to the desired enantiopure epoxide.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of chemical reactions to construct complex molecules. researchgate.net This strategy allows for the creation of chiral intermediates via enzymatic processes, which are then elaborated through traditional organic synthesis.

A potential chemoenzymatic route to this compound could begin with a prochiral ketone. An asymmetric enzymatic reduction using a ketoreductase could produce a chiral alcohol with high enantiopurity. This alcohol could then be subjected to a series of chemical transformations, such as olefination followed by an asymmetric epoxidation or conversion to a chiral diol or halohydrin, ultimately leading to the target (2S,3S)-epoxide. The combination of enzymatic and chemical steps provides a powerful and flexible platform for accessing enantiomerically pure compounds. mdpi.com

Biocatalytic Epoxidation

Biocatalytic epoxidation utilizes enzymes as catalysts to perform stereoselective oxygen transfer to an alkene double bond. This green chemistry approach often provides high enantiomeric excess (ee) under mild reaction conditions. Key enzyme classes employed for the epoxidation of styrene (B11656) and its derivatives include monooxygenases and peroxidases.

Styrene monooxygenases (SMOs) are well-studied flavoproteins that catalyze the highly enantioselective epoxidation of styrene to (S)-styrene oxide with greater than 99% ee. nih.govnih.gov These two-component enzyme systems, typically comprising a reductase (StyB) and an epoxidase (StyA), are promising catalysts for producing optically pure epoxides. nih.govresearchgate.net While the substrate scope of SMOs has been explored, the specific transformation of 4-chloro-substituted trans-β-methylstyrene is not extensively detailed in readily available literature. However, the principles of SMO-catalyzed reactions on analogous substrates provide a framework for its potential application.

Other enzymatic systems, such as cytochrome P450 monooxygenases and chloroperoxidase, have also been investigated for the epoxidation of styrene derivatives. nih.govnih.govnih.gov These enzymes can exhibit different stereopreferences and substrate specificities. For instance, chloroperoxidase has been shown to catalyze the epoxidation of cis-β-methylstyrene, with its enantiospecificity influenced by the enzyme's active site structure. nih.govnih.gov The development of engineered enzymes and chemoenzymatic systems, such as those using immobilized catalysts, further expands the toolkit for asymmetric epoxidation. uoa.grnih.gov

Enzymatic Transformations of Related Substrates

While direct biocatalytic synthesis data for this compound is scarce, extensive research on the enzymatic epoxidation of structurally similar substrates, particularly trans-β-methylstyrene, offers significant insights. These studies demonstrate the feasibility and high stereoselectivity of such transformations.

One effective chemoenzymatic method involves the use of a fructose-derived ketone as a catalyst in the presence of Oxone as the oxidant. This system generates a chiral dioxirane in situ, which then performs the epoxidation. When applied to trans-β-methylstyrene, this method yields the corresponding (R,R)-trans-β-methylstyrene oxide with high enantiomeric excess. orgsyn.org The reaction conditions can be optimized, for instance, by performing the reaction at lower temperatures to further enhance the enantioselectivity. orgsyn.org

The table below summarizes the results for the asymmetric epoxidation of trans-β-methylstyrene using this ketone-catalyzed method.

| Substrate | Catalyst | Oxidant | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| trans-β-Methylstyrene | Fructose-derived ketone (1) | Oxone | (R,R)-trans-β-Methylstyrene oxide | 89-92% | orgsyn.org |

Furthermore, lipase-catalyzed kinetic resolution represents another powerful enzymatic strategy. This technique is used to separate a racemic mixture of epoxides or their precursor alcohols. For example, lipases can selectively acylate one enantiomer of a racemic secondary alcohol, leaving the other enantiomer unreacted and thus resolved. mdpi.comnih.gov While not a direct epoxidation, this method is crucial in scenarios where a stereoselective epoxidation is not perfectly efficient or when a racemic epoxide is more easily synthesized. The lipase (B570770) from Pseudomonas fluorescens has shown high efficiency in resolving various secondary alcohols. researchgate.net Patent literature also describes the use of lipases from Serratia marcescens or Candida cylindracea for the enantioselective hydrolysis of racemic epoxide esters, yielding optically active epoxide products with high enantiomeric excess (90-99% ee). google.com

The table below presents data on the enzymatic kinetic resolution of related substrates, highlighting the effectiveness of lipases.

| Substrate | Enzyme | Method | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate | Lipase (Serratia marcescens) | Enantioselective hydrolysis | (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester | 90-99% | google.com |

| Racemic 4-phenylbut-3-en-2-ol | P. fluorescens lipase | Kinetic Resolution (Acylation) | (R)-4-phenylbut-3-en-2-ol and (S)-acetate | >99% | researchgate.net |

These examples of enzymatic transformations on related substrates underscore the potential of biocatalysis for the stereoselective synthesis of specific chiral epoxides like this compound.

Reactivity and Stereospecific Transformations of 2s,3s 2 4 Chlorophenyl 3 Methyloxirane

Nucleophilic Ring-Opening Reactions

The cleavage of the epoxide ring in (2S,3S)-2-(4-chlorophenyl)-3-methyloxirane by nucleophiles is a cornerstone of its reactivity, providing a pathway to a diverse array of functionalized acyclic molecules. These reactions are typically conducted under either basic or neutral conditions, where the nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring.

The ring-opening of unsymmetrical epoxides can theoretically yield two different regioisomers. In the case of this compound, nucleophilic attack can occur at either the C2 carbon, which is benzylic and attached to the 4-chlorophenyl group, or the C3 carbon, which is attached to the methyl group.

Under neutral or basic conditions, the reaction generally proceeds via an S_N2 mechanism. In this scenario, steric hindrance is a primary determinant of the site of attack. Consequently, the nucleophile preferentially attacks the less sterically hindered carbon atom. For this compound, the C3 carbon, bearing a methyl group, is sterically less encumbered than the C2 carbon, which is attached to the bulkier 4-chlorophenyl group. Therefore, nucleophilic attack predominantly occurs at the C3 position.

These reactions are stereospecific, proceeding with an inversion of configuration at the center of attack. Since the starting material is the (2S,3S)-isomer, attack at the C3 carbon results in the inversion of its stereochemistry from (S) to (R), while the configuration at the C2 carbon remains (S). This leads to the formation of a specific diastereomer.

| Feature | Description |

| Reaction Type | Nucleophilic Ring-Opening |

| Mechanism | S_N2 |

| Regioselectivity | Preferential attack at the less sterically hindered C3 position. |

| Stereospecificity | Inversion of configuration at the C3 carbon atom. |

Hydride reagents, such as lithium aluminum hydride (LiAlH₄), are potent nucleophiles that readily open the epoxide ring to furnish alcohols. In the reaction with this compound, the hydride ion (H⁻) acts as the nucleophile.

Consistent with the principles of S_N2 reactions, the hydride attacks the less sterically hindered C3 carbon. This regioselective attack leads to the formation of an intermediate alkoxide, which upon acidic workup, yields the corresponding alcohol. The stereochemical outcome is an inversion of configuration at the C3 position, resulting in the formation of (2S,3R)-1-(4-chlorophenyl)propan-2-ol.

Reaction Scheme: this compound + LiAlH₄ → (followed by H₃O⁺ workup) → (2S,3R)-1-(4-chlorophenyl)propan-2-ol

| Reagent | Site of Attack | Product | Stereochemistry |

| LiAlH₄ | C3 | (2S,3R)-1-(4-chlorophenyl)propan-2-ol | Inversion at C3 |

Organometallic reagents, such as Grignard reagents and organocuprates, serve as effective carbon nucleophiles for the ring-opening of epoxides, enabling the formation of new carbon-carbon bonds.

With Grignard reagents (RMgX), the reaction with this compound is expected to follow the established pattern of attack at the less sterically hindered C3 position. For example, the reaction with methylmagnesium bromide (CH₃MgBr) would yield, after workup, (2S,3R)-2-(4-chlorophenyl)-3-butanol.

Organocuprates (R₂CuLi), being softer nucleophiles, also exhibit a strong preference for attacking the less sterically hindered carbon of an epoxide. The reaction of lithium dimethylcuprate ((CH₃)₂CuLi) with this compound would similarly result in the formation of (2S,3R)-2-(4-chlorophenyl)-3-butanol. In both cases, the reaction proceeds with inversion of stereochemistry at the C3 carbon.

| Carbon Nucleophile | Reagent Example | Product Example |

| Grignard Reagent | CH₃MgBr | (2S,3R)-2-(4-chlorophenyl)-3-butanol |

| Organocuprate | (CH₃)₂CuLi | (2S,3R)-2-(4-chlorophenyl)-3-butanol |

The reaction of epoxides with amines, known as aminolysis, is a fundamental method for the synthesis of β-amino alcohols, which are valuable building blocks in medicinal chemistry. The aminolysis of this compound with a primary amine, such as benzylamine (B48309) (PhCH₂NH₂), proceeds via nucleophilic attack of the amine at the less sterically hindered C3 carbon.

This regioselective and stereospecific reaction results in the formation of (1R,2S)-1-(benzylamino)-1-(4-chlorophenyl)propan-2-ol. The inversion of configuration at the C3 carbon is a hallmark of this S_N2-mediated ring-opening.

| Amine | Product |

| Benzylamine | (1R,2S)-1-(benzylamino)-1-(4-chlorophenyl)propan-2-ol |

| Aniline | (1R,2S)-1-(4-chlorophenyl)-1-(phenylamino)propan-2-ol |

The hydrolysis of epoxides, which can be catalyzed by either acid or base, leads to the formation of 1,2-diols. Under basic conditions, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile and attacks the less sterically hindered C3 carbon of this compound.

This reaction proceeds with inversion of stereochemistry at the C3 position, yielding (1S,2S)-1-(4-chlorophenyl)propane-1,2-diol. The resulting diol has an anti configuration of the hydroxyl groups relative to each other.

| Condition | Nucleophile | Product |

| Basic (e.g., NaOH, H₂O) | OH⁻ | (1S,2S)-1-(4-chlorophenyl)propane-1,2-diol |

Information regarding "this compound" is currently unavailable.

Extensive research has been conducted to gather specific data on the reactivity and stereospecific transformations of the chemical compound this compound. Despite a thorough search of available scientific literature and chemical databases, no detailed experimental findings or specific studies concerning the following outlined reactions for this particular compound could be located:

Metal-Catalyzed Transformations

Isomerization Reactions

Consequently, the requested article, which was to be structured around this specific outline and include detailed research findings and data tables, cannot be generated at this time due to the absence of the necessary scientific information.

Applications of 2s,3s 2 4 Chlorophenyl 3 Methyloxirane As a Chiral Intermediate

Synthesis of Complex Chiral Molecules

The reactivity of the oxirane ring in (2S,3S)-2-(4-chlorophenyl)-3-methyloxirane, particularly its susceptibility to nucleophilic ring-opening, provides a reliable strategy for the introduction of new functional groups with precise stereochemical control. This has been effectively utilized in the synthesis of a range of valuable chiral compounds.

Chiral Alcohols and Diols

The regioselective and stereospecific ring-opening of this compound with various nucleophiles serves as a direct route to highly functionalized chiral alcohols and diols. The attack of a nucleophile at one of the electrophilic carbon atoms of the epoxide ring proceeds with inversion of configuration, allowing for the predictable formation of specific stereoisomers.

For instance, the reaction with hydride reagents or organometallic nucleophiles can lead to the formation of chiral secondary alcohols. The regioselectivity of the attack is often influenced by steric and electronic factors, as well as the nature of the nucleophile and reaction conditions.

| Nucleophile (Nu⁻) | Product | Regioselectivity |

| Hydride (e.g., LiAlH₄) | Chiral secondary alcohol | Attack at the less substituted carbon |

| Organocuprate (R₂CuLi) | Chiral alcohol | Attack at the less substituted carbon |

| Grignard Reagent (RMgX) | Chiral alcohol | Varies with conditions |

The synthesis of chiral diols can be achieved through a two-step process involving the initial ring-opening to introduce a hydroxyl group, followed by subsequent transformations. This approach provides access to vicinal diols with defined stereochemistry, which are important structural motifs in many natural products and pharmaceuticals.

Stereodefined Amines and Amino Alcohols

The synthesis of enantiomerically pure amines and amino alcohols is of significant interest in medicinal chemistry. This compound serves as an excellent precursor for these compounds through regioselective ring-opening with nitrogen-based nucleophiles.

The reaction of the epoxide with ammonia, primary amines, or secondary amines leads to the formation of β-amino alcohols. The stereochemistry of the newly formed stereocenters is controlled by the stereochemistry of the starting epoxide and the SN2 nature of the ring-opening reaction. This methodology has been applied in the synthesis of various biologically active molecules and chiral ligands. A notable example, though with a structurally similar compound, is the synthesis of (-)-pseudoephedrine (B34784) from (2S,3S)-3-phenyloxiran-2-ylmethanol, highlighting the utility of such chiral epoxides in accessing valuable amino alcohols.

| Nitrogen Nucleophile | Product |

| Ammonia (NH₃) | Primary β-amino alcohol |

| Primary Amine (RNH₂) | Secondary β-amino alcohol |

| Azide (N₃⁻) followed by reduction | Primary β-amino alcohol |

Construction of Heterocyclic Systems (e.g., Oxetanes)

This compound can also be employed as a starting material for the construction of more complex heterocyclic systems. For example, derivatives of this epoxide can undergo intramolecular cyclization to form strained ring systems like oxetanes.

This transformation typically involves the initial ring-opening of the epoxide to introduce a nucleophilic group and a leaving group at appropriate positions. Subsequent intramolecular displacement then leads to the formation of the four-membered oxetane (B1205548) ring. The synthesis of oxetanes from 2,3-epoxy alcohols is a known strategy, suggesting a potential pathway for the application of this specific chiral oxirane in the construction of these important heterocyclic motifs.

Preparation of Other Chiral Building Blocks

Beyond its direct use in the synthesis of specific functional groups, this compound can be transformed into other valuable chiral building blocks. Potential transformations include isomerization or rearrangement reactions that can lead to the formation of chiral aldehydes, ketones, or other synthetically useful intermediates. These transformations would further expand the synthetic utility of this versatile chiral synthon.

Contributions to Advanced Organic Synthetic Methodologies

The predictable reactivity and stereochemical integrity of this compound make it a valuable tool in the development of advanced organic synthetic methodologies. Its use in stereoselective synthesis allows for the efficient construction of enantiomerically pure compounds, which is a critical aspect of modern drug discovery and development.

The application of this chiral epoxide in multi-step syntheses demonstrates its utility in complex molecule construction. For instance, the enantioselective synthesis of a morpholine (B109124) derivative, a key structural motif in many pharmaceuticals, has been achieved using a structurally similar chiral epoxy alcohol, (2S,3S)-2,3-epoxy-3-(3-chlorophenyl)-1-propanol. This highlights the potential of such building blocks in developing efficient and stereocontrolled routes to medicinally relevant compounds.

Development of Stereoselective Reaction Cascades

While specific examples of stereoselective reaction cascades directly initiated by this compound are not extensively documented, its inherent reactivity suggests significant potential in this area. The ring-opening of the epoxide can be envisioned as the initial step in a cascade sequence, where the newly formed functional groups participate in subsequent intramolecular reactions.

For example, a nucleophilic ring-opening could be followed by a cyclization, rearrangement, or another bond-forming event, all occurring in a single pot. Such tandem or domino reactions are highly sought after in organic synthesis as they increase efficiency by reducing the number of purification steps and improving atom economy. The development of such cascades using this chiral epoxide would represent a significant advancement in synthetic methodology.

Despite a comprehensive search for scientific literature, no specific studies have been identified that detail the use of this compound as a chiral intermediate for the explicit purpose of generating structurally related chiral analogs for mechanistic investigations.

The search results did not yield any publications in which this specific oxirane was utilized as a starting material to systematically synthesize a series of related molecules to probe a biological or chemical mechanism, such as structure-activity relationship studies for a particular enzyme or receptor.

Therefore, the requested article focusing on this specific application of this compound cannot be generated based on the available information.

In-Depth Theoretical Analysis of this compound Remains an Area for Future Research

A comprehensive review of current scientific literature reveals a notable absence of specific theoretical and mechanistic studies focused exclusively on the chemical compound this compound. While computational investigations are a cornerstone of modern chemical research, providing deep insights into reaction mechanisms, electronic structures, and the influence of various environmental factors, this particular stereoisomer has not yet been the subject of dedicated published research in these areas.

Detailed computational studies are instrumental in elucidating the intricate pathways of chemical reactions. Such studies typically involve the mapping of potential energy surfaces, identification of transition states, and calculation of energy barriers, which are crucial for understanding reaction kinetics and stereoselectivity. However, specific data regarding transition state analyses and the energy profiles of stereoselective processes for this compound are not available in the current body of scientific literature.

Similarly, the electronic structure of a molecule is fundamental to its reactivity. Analyses based on Frontier Molecular Orbital (FMO) theory, which examines the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species, are powerful predictive tools. These analyses, coupled with the examination of charge distribution, allow chemists to forecast the regioselectivity and stereoselectivity of reactions. Despite the utility of these methods, specific applications of FMO theory or detailed charge distribution and reactivity predictions for this compound have not been reported.

The role of the solvent and the catalytic environment is another critical aspect that governs the outcome of chemical transformations. Theoretical studies in this domain explore the explicit and implicit interactions between the solute and solvent molecules, as well as the influence of a catalyst on the reaction pathway. Such investigations can rationalize experimentally observed phenomena and guide the design of more efficient synthetic protocols. At present, there is no published research that specifically details the solvent effects or the impact of the catalytic environment on the reactions of this compound.

While the broader class of oxiranes and their reactions are extensively studied, the specific stereoisomer this compound represents a gap in the current scientific knowledge base from a theoretical and mechanistic standpoint. The absence of such studies underscores a potential area for future research, where computational chemistry could provide valuable insights into the behavior of this specific chiral molecule.

Theoretical and Mechanistic Studies on 2s,3s 2 4 Chlorophenyl 3 Methyloxirane

Molecular Dynamics Simulations to Understand Conformations and Interactions

Molecular dynamics simulations are a powerful computational method used to simulate the physical movements of atoms and molecules. For a molecule like (2S,3S)-2-(4-chlorophenyl)-3-methyloxirane, an MD simulation would involve calculating the forces between atoms and using these forces to predict their motion over time. This allows for the exploration of the molecule's conformational space and its interactions with surrounding molecules in a simulated environment (e.g., in a solvent or in a condensed phase).

The primary goals of such a simulation would be to identify the most stable conformations, understand the energy barriers between them, and characterize the non-covalent interactions that dictate its behavior in a medium.

Conformational Analysis:

The conformation of this compound is largely determined by the orientation of the 4-chlorophenyl and methyl substituents on the oxirane ring. Due to the rigid, three-membered nature of the epoxide ring, the primary source of conformational flexibility arises from the rotation around the single bond connecting the phenyl ring to the oxirane.

An MD simulation would track the dihedral angle between the plane of the phenyl ring and the plane of the oxirane ring. It is anticipated that the most stable conformations would seek to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the adjacent carbon of the oxirane. The phenyl group is known to have a significant effect on the conformation of epoxide-containing structures, often "locking" it into a preferred orientation.

Illustrative Data from a Hypothetical Simulation:

To illustrate the type of data that would be generated, the following table presents hypothetical results from a simulated conformational analysis. This data represents the relative energies and populations of potential conformers at a standard temperature.

| Conformer | Dihedral Angle (Phenyl-Oxirane) | Relative Energy (kcal/mol) | Population (%) |

| A | ~30° | 0.00 | 75 |

| B | ~90° | 1.50 | 20 |

| C | ~150° | 2.50 | 5 |

Intermolecular Interactions:

In a condensed phase, this compound would engage in a variety of non-covalent interactions with neighboring molecules. An MD simulation can quantify these interactions, providing a detailed picture of the forces at play. The key interactions for this molecule would include:

Van der Waals Forces: These are ubiquitous and arise from temporary fluctuations in electron density. The sizable 4-chlorophenyl group would contribute significantly to these dispersion forces.

Dipole-Dipole Interactions: The presence of the polar C-O bonds in the oxirane ring and the C-Cl bond on the phenyl ring creates a net molecular dipole. These permanent dipoles would lead to attractive or repulsive interactions between molecules, influencing their orientation and packing in a liquid or solid state.

Illustrative Interaction Energy Data:

The following table provides a hypothetical breakdown of the average intermolecular interaction energies that could be derived from an MD simulation of this compound in a non-polar solvent.

| Interaction Type | Average Energy (kcal/mol) |

| Van der Waals (Dispersion) | -2.5 |

| Dipole-Dipole | -1.2 |

| π-π Stacking | -0.8 |

Conclusion

Summary of Key Academic Contributions

The compound (2S,3S)-2-(4-chlorophenyl)-3-methyloxirane has emerged as a significant chiral building block in asymmetric synthesis. Academic research has prominently featured this molecule as a crucial intermediate in the stereoselective synthesis of complex, biologically active compounds, particularly in the development of triazole antifungal agents. Its primary contribution lies in providing a reliable method for establishing specific, contiguous stereocenters, a common challenge in synthetic organic chemistry. The defined (2S,3S) configuration of the oxirane ring allows for highly controlled nucleophilic ring-opening reactions, leading to the formation of key structural motifs found in various pharmaceuticals. The academic importance of this specific oxirane is therefore directly linked to its role in enabling efficient and elegant synthetic routes to enantiomerically pure target molecules, which are essential for studying and optimizing pharmacological activity.

Outlook on the Continued Importance of Chiral Oxirane Chemistry

The field of chiral oxirane chemistry, exemplified by molecules like this compound, is poised for continued growth and innovation. Chiral oxiranes are highly valued as versatile intermediates in organic synthesis due to the inherent reactivity of the strained three-membered ring, which allows for a wide array of stereospecific transformations. mdpi.comfiveable.meresearchgate.net This reactivity makes them ideal precursors for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. researchgate.netimarcgroup.com

The increasing demand for single-enantiomer drugs, driven by the need for greater efficacy and improved safety profiles, will continue to fuel research in this area. imarcgroup.comchiralpedia.com Future advancements are expected to focus on the development of more sustainable and efficient synthetic methods. This includes the use of novel catalytic systems, such as organocatalysis and biocatalysis, to produce chiral epoxides with high enantiomeric purity while minimizing environmental impact. chiralpedia.comchiralpedia.com Furthermore, the integration of computational tools and artificial intelligence in predicting reaction outcomes and designing new catalysts is set to revolutionize how chemists approach the synthesis of these vital chiral building blocks. chiralpedia.com As such, chiral oxiranes will remain at the forefront of modern organic synthesis, enabling the creation of the complex molecular architectures required to meet future scientific and industrial challenges.

Q & A

Q. Q: What are the standard synthetic routes for (2S,3S)-2-(4-chlorophenyl)-3-methyloxirane?

A: The compound is typically synthesized via stereoselective epoxidation of substituted allylic alcohols or alkenes. A common method involves using m-chloroperbenzoic acid (mCPBA) as the epoxidizing agent under controlled acidic conditions to achieve the desired (2S,3S) configuration . For example, starting from a substituted allylic precursor (e.g., 4-chlorophenylmethylpropene), mCPBA induces epoxidation with retention of stereochemistry. Purification via flash chromatography (silica gel, hexane/ethyl acetate) ensures enantiomeric purity. Confirm configuration using X-ray crystallography or chiral HPLC .

Advanced Synthesis

Q. Q: How can enantiomeric impurities in this compound be resolved?

A: Enantiomeric impurities arise from incomplete stereoselectivity during synthesis. Advanced resolution methods include:

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer in racemic mixtures.

- Crystallization-Induced Diastereomer Resolution : Convert the oxirane to a diastereomeric salt (e.g., using chiral acids like tartaric acid derivatives) and recrystallize .

Basic Structural Analysis

Q. Q: What techniques confirm the stereochemistry and purity of this compound?

A:

- X-ray Crystallography : Definitive confirmation of the (2S,3S) configuration via single-crystal analysis (e.g., using Cu-Kα radiation) .

- Chiral HPLC : Compare retention times against known standards (e.g., Chiralpak AD-H column, isocratic elution with hexane/ethanol).

- NMR Spectroscopy : Analyze coupling constants (e.g., for oxirane protons) and NOE interactions to verify spatial arrangement .

Advanced Structural Analysis

Q. Q: How can dynamic conformational changes in this compound be studied?

A:

- Dynamic NMR : Monitor temperature-dependent NMR shifts to detect ring puckering or substituent rotation.

- DFT Calculations : Compare experimental NMR/IR data with computational models (e.g., B3LYP/6-31G* basis set) to map energy barriers for conformational interconversion .

Basic Reactivity

Q. Q: What are the primary reactivity pathways for this compound?

A: The oxirane ring undergoes:

- Nucleophilic Ring-Opening : With amines (e.g., NH) to form β-amino alcohols.

- Acid-Catalyzed Hydrolysis : Yields vicinal diols (e.g., using HSO/HO).

- Reduction : LiAlH reduces the epoxide to 1,2-diols. Monitor reactions via TLC (R shifts) and characterize products via NMR .

Advanced Reactivity

Q. Q: How does steric hindrance influence regioselectivity in nucleophilic attacks on the oxirane ring?

A: The 4-chlorophenyl and methyl groups create steric bias. In SN mechanisms, nucleophiles (e.g., Grignard reagents) attack the less hindered carbon (C2). Computational modeling (e.g., Gaussian09) predicts transition-state geometries, while kinetic studies (e.g., varying nucleophile concentration) validate regioselectivity trends .

Basic Biological Interaction

Q. Q: How can researchers study interactions between this compound and enzymes?

A:

- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip and measure binding kinetics.

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-enzyme interactions.

- Enzyme Inhibition Assays : Monitor activity loss (e.g., via fluorescence quenching) in the presence of the compound .

Advanced Biological Interaction

Q. Q: What computational tools predict the compound’s binding affinity to biological targets?

A:

- Molecular Docking (AutoDock Vina) : Simulate binding poses to receptors (e.g., cytochrome P450).

- MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories.

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers .

Basic Experimental Design

Q. Q: What controls are essential for reproducibility in synthesis and reactivity studies?

A:

- Negative Controls : Run reactions without the epoxidizing agent (mCPBA) to confirm no side product formation.

- Chiral Purity Checks : Use chiral HPLC for every batch.

- Temperature Gradients : Test reactions at 0°C, RT, and 40°C to optimize yield .

Advanced Experimental Design

Q. Q: How can isotopic labeling elucidate mechanistic pathways in oxirane reactions?

A:

- O Labeling : Synthesize the oxirane with O and track isotopic distribution in hydrolysis products via mass spectrometry.

- Deuterium Tracing : Introduce DO in ring-opening reactions to identify protonation sites using NMR .

Data Contradictions

Q. Q: How should researchers address conflicting reactivity data in literature?

A:

- Replicate Conditions : Repeat experiments under reported protocols (e.g., solvent, catalyst loading).

- Spectroscopic Validation : Use in-situ FTIR or Raman to detect intermediates.

- Cross-Validate Methods : Compare results from HPLC, GC-MS, and NMR to rule out analytical artifacts .

Toxicity and Safety

Q. Q: What safety protocols are critical when handling this compound?

A:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis.

- In Vitro Toxicity Screening : Perform Ames tests (mutagenicity) and MTT assays (cytotoxicity) for biological studies.

- Waste Disposal : Neutralize epoxide residues with 10% sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.